REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH3:8])[cH:6][cH:7]1.[Br:9][N:10]1[C:11](=[O:12])[CH2:13][CH2:14][C:15]1=[O:16].[C:23]([Cl:24])([Cl:25])([Cl:26])[Cl:27].[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][Br:9])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Type
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product
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Smiles
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BrCc1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |